4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is an organic compound that features both an amino group and a hydroxyl group attached to a benzamide structure The tetrahydro-2H-pyran-4-yl moiety adds a unique cyclic ether component to the molecule, which can influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: The tetrahydro-2H-pyran-4-yl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the tetrahydro-2H-pyran-4-yl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using reagents such as chromium trioxide or potassium permanganate.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases or acids to facilitate the leaving group departure.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the tetrahydro-2H-pyran-4-yl group can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxybenzamide: Lacks the tetrahydro-2H-pyran-4-yl group, which can affect its solubility and reactivity.
2-Hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the amino group, which can influence its biological activity.
4-Amino-N-(tetrahydro-2H-pyran-4-yl)benzamide:
Uniqueness
4-Amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of both the amino and hydroxyl groups, along with the tetrahydro-2H-pyran-4-yl moiety. This combination of functional groups provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-2-hydroxy-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-1-2-10(11(15)7-8)12(16)14-9-3-5-17-6-4-9/h1-2,7,9,15H,3-6,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXODNNHYVGDGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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